2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
Scientific Research Applications
Antitumor Activity and Synthesis
- The synthesis and evaluation of antitumor activities of derivatives similar to the mentioned compound have been explored. New derivatives bearing different heterocyclic ring systems have been synthesized and screened for their potential antitumor activity against a variety of human tumor cell lines. Some compounds showed considerable anticancer activity, indicating the potential of these derivatives in cancer treatment research (Yurttaş, Tay, & Demirayak, 2015).
Molecular Modeling and Screening
- A series of compounds with structures similar to the mentioned compound were synthesized and subjected to molecular modeling and anticancer screening. The cytotoxic activities of these compounds were evaluated against different cancer cell lines, with some showing powerful cytotoxic results against breast cancer, highlighting the relevance of these compounds in developing new anticancer agents (Abu-Melha, 2021).
Antipsychotic Potential
- Research into derivatives of the compound has revealed potential antipsychotic properties without interacting with dopamine receptors, a common mechanism for many antipsychotic drugs. This suggests a novel mechanism of action and potential use in psychiatric disorders (Wise et al., 1987).
Anti-inflammatory Activity
- Novel derivatives with structural similarities have been synthesized and evaluated for anti-inflammatory activity. Some compounds showed significant anti-inflammatory activity, suggesting potential applications in treating inflammation-related disorders (Sunder & Maleraju, 2013).
Metabolic Stability Improvement
- Investigations into various heterocycles to improve the metabolic stability of compounds like the mentioned one have been conducted. This research aims at enhancing the drug-like properties of such molecules for better therapeutic outcomes (Stec et al., 2011).
Mechanism of Action
Target of Action
The primary target of this compound is the HIV-1 Reverse Transcriptase (RT) . RT inhibitors play a major role in the therapy of human immunodeficiency virus type 1 (HIV-1) infection .
Mode of Action
The compound interacts with its target, the HIV-1 RT, in a unique way. The two more active compounds exhibited better inhibitory action than the reference compound, nevirapine .
Biochemical Pathways
The compound affects the HIV-1 replication pathway by inhibiting the RT enzyme . This inhibition prevents the conversion of viral RNA into DNA, a critical step in the viral replication process .
Result of Action
The result of the compound’s action is the inhibition of HIV-1 replication . By inhibiting the RT enzyme, the compound prevents the virus from replicating and spreading to new cells .
Future Directions
These compounds, including “2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide”, deserve further evaluation for the development of new antibacterial agents targeting FtsZ . This is particularly important given the increasing incidence of multidrug-resistant bacterial infections .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS2/c1-12-2-7-15-16(10-12)27-18(22-15)23-17(25)11-26-19-21-8-9-24(19)14-5-3-13(20)4-6-14/h2-10H,11H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYSKBLMXCWREH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.